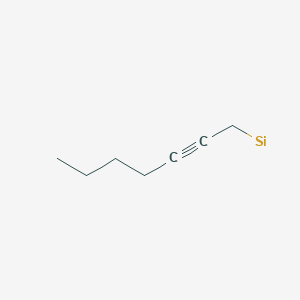
CID 78067457
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78067457” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78067457 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents. For instance, certain compounds containing gem-difluoro groups have specific preparation methods that involve precise reaction conditions .
Industrial Production Methods: Industrial production methods for this compound would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions: CID 78067457 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on its chemical structure and the reagents used.
Common Reagents and Conditions: Common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The choice of reagents and conditions will determine the major products formed from these reactions.
Major Products Formed: The major products formed from the reactions of this compound will vary based on the type of reaction and the specific conditions used
Scientific Research Applications
CID 78067457 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. For example, advanced tandem mass spectrometry techniques are used to study the structural details of metabolites and lipids, which can include compounds like this compound . Additionally, it may have applications in the development of new pharmaceuticals, materials science, and biochemical research.
Mechanism of Action
The mechanism of action of CID 78067457 involves its interaction with specific molecular targets and pathways. Understanding its mechanism of action requires detailed studies of its effects at the molecular level. For instance, certain compounds exert their effects by binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78067457 can be identified using chemical databases and similarity search tools. These compounds may share structural features or functional groups with this compound .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications
Properties
Molecular Formula |
C7H11Si |
|---|---|
Molecular Weight |
123.25 g/mol |
InChI |
InChI=1S/C7H11Si/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |
InChI Key |
GAXSBIUMSJKAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















